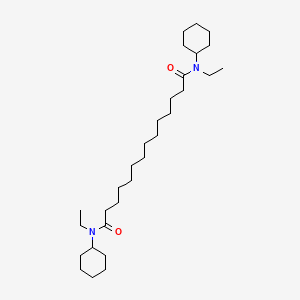
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long carbon chain and the presence of cyclohexyl and ethyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide typically involves the reaction of dicyclohexylamine with a tetradecanedioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated systems for temperature and pressure control, and continuous monitoring to maintain product quality. The industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long carbon chain and bulky cyclohexyl groups allow it to fit into specific binding sites, modulating the activity of target molecules. This interaction can lead to changes in cellular signaling pathways and biochemical processes, contributing to its observed effects.
相似化合物的比较
Similar Compounds
N,N’-Dicyclohexyl-1,4-benzenediamine: Similar in structure but with a different functional group arrangement.
N,N’-Dicyclohexylterephthalamide: Shares the cyclohexyl groups but differs in the carbon chain length and functional groups.
Uniqueness
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is unique due to its specific combination of cyclohexyl and ethyl groups attached to a long tetradecane chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
820251-65-8 |
|---|---|
分子式 |
C30H56N2O2 |
分子量 |
476.8 g/mol |
IUPAC 名称 |
N,N'-dicyclohexyl-N,N'-diethyltetradecanediamide |
InChI |
InChI=1S/C30H56N2O2/c1-3-31(27-21-15-13-16-22-27)29(33)25-19-11-9-7-5-6-8-10-12-20-26-30(34)32(4-2)28-23-17-14-18-24-28/h27-28H,3-26H2,1-2H3 |
InChI 键 |
NEOGYACDGYUCCO-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCCCC1)C(=O)CCCCCCCCCCCCC(=O)N(CC)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


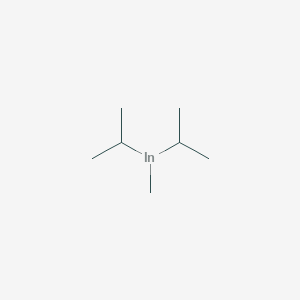
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
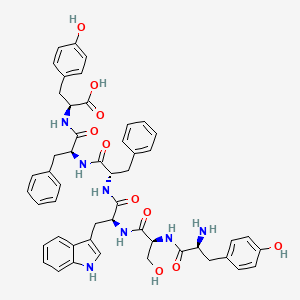


![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
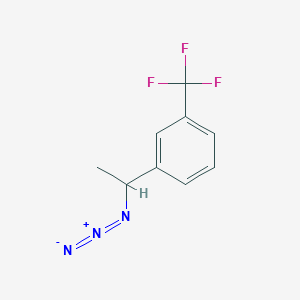
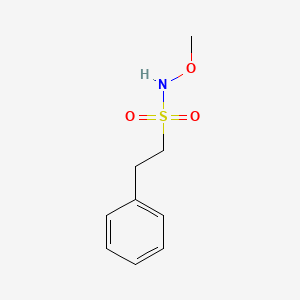
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
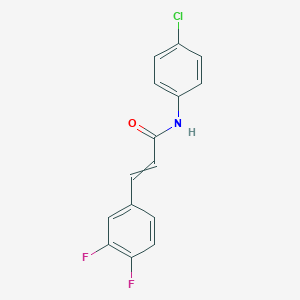

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
